3,5-Dibromo-2-methylbenzoic acid
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Overview
Description
3,5-Dibromo-2-methylbenzoic acid (3,5-DBMBA) is an organic compound belonging to the class of aromatic compounds known as benzoic acids. It is an important intermediate in the synthesis of various organic compounds, and has a wide range of applications in both organic and inorganic chemistry. This compound is also known as 2,3-dibromobenzoic acid, this compound, and 3,5-dibromo-2-methylbenzoate.
Scientific Research Applications
Overview
Environmental Science and Toxicology
Research on brominated flame retardants (BFRs) such as hexabromobenzene (HBB) and decabromodiphenyl ethane (DBDPE) highlights the environmental persistence and potential toxicological effects of brominated compounds (Zuiderveen, Slootweg, & de Boer, 2020). These studies often focus on the occurrence, fate, and behavior of BFRs in aquatic environments, their degradation products, and the implications for wildlife and human health. Insights from such studies can guide research on 3,5-Dibromo-2-methylbenzoic acid, particularly regarding its environmental stability and potential as an emerging contaminant.
Pharmacological Applications
The pharmacological activities of related compounds, such as gallic acid and its derivatives, have been explored for their anti-inflammatory and neuroprotective properties (Bai et al., 2020). These studies provide a foundation for investigating this compound in similar contexts, particularly in exploring its bioactive potential in the development of new therapeutic agents.
Safety and Hazards
“3,5-Dibromo-2-methylbenzoic acid” is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H312-H332, indicating harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway .
Mode of Action
The mode of action of 3,5-Dibromo-2-methylbenzoic acid involves interactions with its targets through free radical bromination, nucleophilic substitution, and oxidation . In the case of benzylic halides, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Biochemical Analysis
Biochemical Properties
3,5-Dibromo-2-methylbenzoic acid is involved in several biochemical reactions. It undergoes reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions are typically facilitated by enzymes and can involve interactions with other biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves interactions at the molecular level. It is known to undergo reactions at the benzylic position, which can be facilitated by enzymes
properties
IUPAC Name |
3,5-dibromo-2-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZXVIRBOFKOMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591203 |
Source
|
Record name | 3,5-Dibromo-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100958-94-9 |
Source
|
Record name | 3,5-Dibromo-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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